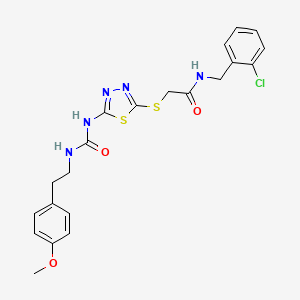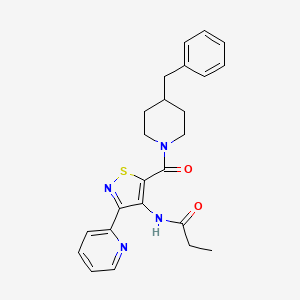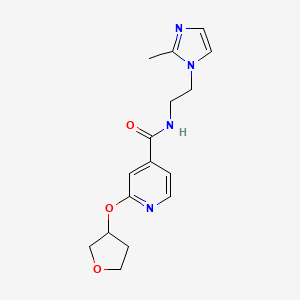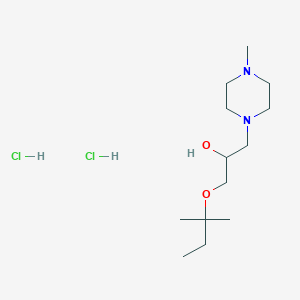![molecular formula C18H14FN3O3S B2754199 4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 872620-38-7](/img/structure/B2754199.png)
4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazoles can vary widely depending on the substituents attached to the oxadiazole ring . Specific reactions for “4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary widely depending on the substituents attached to the oxadiazole ring . Specific properties for “this compound” are not available in the sources I found.Applications De Recherche Scientifique
Fluorogenic Reagents for Thiols
Fluorogenic reagents with specific structural features, such as 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, have been synthesized for their highly reactive and thiol-specific properties. These compounds exhibit intense fluorescence upon reacting with thiols, making them invaluable in biochemical assays for detecting thiols in biological samples, such as tissues and cells, due to their sensitivity and specificity (Toyo’oka et al., 1989).
Heterocyclic Synthesis
The structural motif of fluorine-containing enamides has been explored for synthesizing heterocyclic compounds like 2-fluoro-1,4-benzoxazines and benzoxazepin-5-ones. The unique electrophilic reactivity conferred by the fluorine atoms facilitates nucleophilic vinylic substitution reactions, highlighting the compound’s potential in creating diverse heterocyclic frameworks with potential pharmacological applications (Meiresonne et al., 2015).
Antimicrobial Analog Synthesis
The synthesis of new derivatives bearing a fluorine atom in the benzoyl group has shown promising antimicrobial activity. The presence of fluorine enhances the antimicrobial efficacy of these compounds against various bacterial and fungal strains. This research underscores the potential of incorporating fluorine into benzamide derivatives for developing new antimicrobial agents (Desai et al., 2013).
Molecular Imaging Probes
Compounds with structural similarities to 4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide have been used as selective molecular imaging probes for studying receptor densities in diseases like Alzheimer's. These compounds, due to their selective binding properties, are instrumental in advancing our understanding of neurodegenerative diseases through non-invasive imaging techniques (Kepe et al., 2006).
Anticancer Activity
The design and synthesis of benzamide derivatives incorporating 1,3,4-oxadiazol and thiazol moieties have demonstrated significant anticancer activity against various cancer cell lines. These findings highlight the therapeutic potential of such compounds in cancer treatment, emphasizing the role of structural modification in enhancing biological activity (Ravinaik et al., 2021).
Mécanisme D'action
Oxadiazoles have been shown to have a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . The specific mechanism of action for “4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is not available in the sources I found.
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-14-8-6-13(7-9-14)17(24)20-10-16-21-22-18(25-16)26-11-15(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOXWCWPGYAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)

![1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2754121.png)
![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)
amine dihydrochloride](/img/structure/B2754124.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)

![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)

